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molecular formula C9H7N3O3 B8633119 2-(1H-Imidazol-1-yl)-4-nitrophenol CAS No. 61292-64-6

2-(1H-Imidazol-1-yl)-4-nitrophenol

Cat. No. B8633119
M. Wt: 205.17 g/mol
InChI Key: KJEQFYVOKPIWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006243

Procedure details

2.15 g. of 1-(2-methoxyphenyl)-imidazole (literature citation in Example 56) is nitrated in a mixture of 60 ml. of acetic anhydride and 20 ml. of 65% nitric acid for 2 hours at 10°. By ether splitting (literature citation in Example 56) of the thus-formed 1-(2-methoxy-5-nitrophenyl)-imidazole (1.8 g.; m.p. 139°-140° from methylene chloride/ether), 420 mg. of 2-(1-imidazolyl)-4-nitrophenol is obtained according to the literature citation in Example 56. This product is etherified analogously to Example 56 with the use of 400 mg. of 2,4 -dichlorobenzyl chloride.
Name
1-(2-methoxyphenyl)-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.C(OC1C=CC=CC=1N1C=CN=C1)C=C.C(OC(=O)C)(=O)C.[N+]([O-])(O)=O.C[O:29][C:30]1[CH:35]=[CH:34][C:33]([N+:36]([O-:38])=[O:37])=[CH:32][C:31]=1[N:39]1[CH:43]=[CH:42][N:41]=[CH:40]1>>[N:39]1([C:31]2[CH:32]=[C:33]([N+:36]([O-:38])=[O:37])[CH:34]=[CH:35][C:30]=2[OH:29])[CH:43]=[CH:42][N:41]=[CH:40]1 |f:0.1|

Inputs

Step One
Name
1-(2-methoxyphenyl)-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C=C)OC1=C(C=CC=C1)N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C=C)OC1=C(C=CC=C1)N1C=NC=C1
Step Five
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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